3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide
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Overview
Description
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound Thietanes are four-membered rings containing sulfur, and the 1,1-dioxide form indicates the presence of two oxygen atoms bonded to the sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which undergoes nucleophilic addition with cyclopropylmethyl thiol to form the corresponding thioether. This intermediate is then subjected to oxidation to introduce the sulfone functionality, resulting in the formation of the thietane 1,1-dioxide ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thietane ring .
Scientific Research Applications
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with unique pharmacological profiles.
Mechanism of Action
The mechanism of action of 3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets through its sulfur-containing ring. The sulfone group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The exact molecular pathways depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
3-Cyanothiete 1,1-dioxide: Another thietane derivative with a nitrile group, known for its high reactivity in cycloaddition reactions.
3-Substituted Thietane-1,1-Dioxides: These compounds have various substituents on the thietane ring and exhibit different biological activities, such as antidepressant properties.
Uniqueness
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide is unique due to its specific substituents, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO2S2 |
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Molecular Weight |
235.4 g/mol |
IUPAC Name |
N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO2S2/c11-14(12)6-9(7-14)10-3-4-13-5-8-1-2-8/h8-10H,1-7H2 |
InChI Key |
QIDARQPOEWONFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CSCCNC2CS(=O)(=O)C2 |
Origin of Product |
United States |
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